molecular formula C11H9N5S B2813391 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894056-84-9

3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2813391
CAS No.: 894056-84-9
M. Wt: 243.29
InChI Key: DJUMPDLAYACHLI-UHFFFAOYSA-N
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Description

3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Key structural attributes include:

  • Position 3: A methylthio (-SCH₃) group, which is electron-donating and moderately lipophilic.
  • This compound’s structural design aligns with pharmacophores targeting enzymes like phosphodiesterase 4 (PDE4) or neurotransmitter receptors (e.g., GABAA), as seen in related derivatives .

Properties

IUPAC Name

3-methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c1-17-11-14-13-10-5-4-9(15-16(10)11)8-3-2-6-12-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUMPDLAYACHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds containing the triazole ring can exhibit significant anticancer properties. The presence of the methylthio and pyridine groups enhances the compound's interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of triazolo-pyridazine compounds can inhibit specific kinases associated with cancer progression, such as c-Met kinase .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation.

Case Studies

StudyFocusFindings
Sakineh Dadashpour et al. (2024) c-Met InhibitionDemonstrated that triazolo-pyridazine derivatives showed potent inhibition of c-Met kinase activity in vitro, leading to reduced cancer cell viability .
Antimicrobial Evaluation (2025) Antimicrobial ActivityFound significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for use in antibiotic development .
Neuroprotective Study (2025) NeuroprotectionPreliminary results indicate protective effects on neuronal cells under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Studies

Substituent Effects on PDE4 Inhibition
  • Methylthio vs. Methoxy Groups : The methylthio group in the target compound may enhance metabolic stability compared to methoxy groups (e.g., in Compound 18), which are prone to oxidative demethylation. However, methoxy substituents in Compound 18 contribute to higher PDE4A potency (IC₅₀ < 10 nM) due to improved hydrogen bonding with the catalytic domain .
  • Pyridin-3-yl vs. Bulky Aromatic Groups : The pyridin-3-yl group at position 6 likely provides a balance between aromatic stacking and steric hindrance, whereas bulkier groups (e.g., 4-methoxy-3-(THF-3-yloxy)phenyl in Compound 18) optimize isoform selectivity by filling hydrophobic pockets in PDE4A .
Selectivity in Receptor Modulation
  • GABAA Receptor Targeting : TPA023, a triazolo[4,3-b]pyridazine derivative with a trifluoromethyl group and fluorophenyl substituent, demonstrates α2/α3-subtype selectivity, avoiding sedation associated with α1 activation. In contrast, the target compound’s methylthio group may reduce affinity for GABAA receptors but could favor PDE4 interactions .
Antifungal/Antibacterial Activity
  • Derivatives with arylidene hydrazinyl groups (e.g., 4f) exhibit moderate activity against C. albicans (MIC = 32 µg/mL), while the target compound’s pyridinyl group may shift activity toward bacterial targets via altered membrane interaction .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 18 TPA023
LogP ~2.1 (estimated) ~3.5 ~2.8
Solubility (µg/mL) Moderate (aqueous) Low (requires formulation) High (due to polar groups)
Metabolic Stability High (resistant to oxidation) Moderate (methoxy groups vulnerable) High (fluorine reduces metabolism)

Biological Activity

3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound belonging to the class of triazolo-pyridazine derivatives, which have garnered attention due to their potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the methylthio and pyridine groups. The structural formula can be represented as follows:

C9H8N4S\text{C}_9\text{H}_8\text{N}_4\text{S}

Antiproliferative Activity

Research has demonstrated that various derivatives of triazolo-pyridazines exhibit significant antiproliferative effects against several cancer cell lines. For instance:

  • Compound 4q (a derivative) displayed potent activity against gastric adenocarcinoma SGC-7901 cells with an IC50 value of 0.014 μM.
  • The compound also showed effectiveness against lung adenocarcinoma A549 cells (IC50 = 0.008 μM) and fibrosarcoma HT-1080 cells (IC50 = 0.012 μM) .

The antiproliferative effects are primarily attributed to the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays have confirmed that these compounds significantly affect tubulin structures within treated cells .

c-Met Kinase Inhibition

Another crucial aspect of the biological activity of this compound is its inhibitory action on c-Met kinase. This receptor tyrosine kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis:

  • Compounds derived from this scaffold have shown moderate to significant inhibitory activity against c-Met kinase in vitro.
  • For example, one study reported an IC50 value of 0.090 μM for a closely related derivative against c-Met kinase .

Study on Anticancer Potential

A study evaluated a series of triazolo-pyridazine derivatives for their anticancer properties. The results indicated that many compounds exhibited moderate to potent cytotoxicity against cancer cell lines such as A549 and MCF-7:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

This data underscores the potential for these compounds in therapeutic applications targeting cancer .

Pharmacological Evaluation

Further pharmacological evaluations have shown that these compounds can induce apoptosis in cancer cells and alter cell cycle distribution. Specifically, compound 12e was found to induce late apoptosis in A549 cells while causing G0/G1 phase arrest .

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